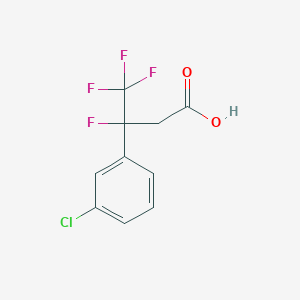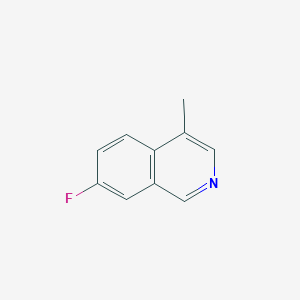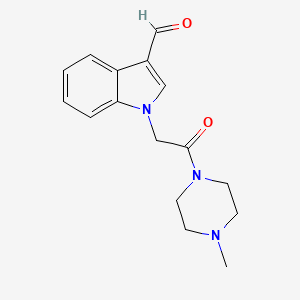![molecular formula C12H6ClN3 B13118414 4-Chloropyrrolo[1,2-a]quinoxaline-7-carbonitrile](/img/structure/B13118414.png)
4-Chloropyrrolo[1,2-a]quinoxaline-7-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloropyrrolo[1,2-a]quinoxaline-7-carbonitrile is a heterocyclic compound with a molecular formula of C11H7ClN2.
準備方法
The synthesis of 4-Chloropyrrolo[1,2-a]quinoxaline-7-carbonitrile typically involves multistep heterocyclization processes. One common method starts with substituted 2-nitroanilines or 1,2-phenylenediamine, which undergoes a series of reactions to form the pyrroloquinoxaline core . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
化学反応の分析
4-Chloropyrrolo[1,2-a]quinoxaline-7-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Halogenation, nitration, and sulfonation are typical substitution reactions.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives, while reduction can produce amine derivatives.
科学的研究の応用
4-Chloropyrrolo[1,2-a]quinoxaline-7-carbonitrile has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Industry: It is utilized in the development of new materials with specific electronic properties.
作用機序
The mechanism of action of 4-Chloropyrrolo[1,2-a]quinoxaline-7-carbonitrile involves its interaction with molecular targets such as Akt kinase. By inhibiting this kinase, the compound can disrupt cell signaling pathways that promote cell growth and survival, making it a potential candidate for cancer therapy .
類似化合物との比較
4-Chloropyrrolo[1,2-a]quinoxaline-7-carbonitrile can be compared with other pyrroloquinoxaline derivatives, such as:
Pyrrolo[1,2-a]quinoxaline: Lacks the chlorine and carbonitrile groups, which may affect its biological activity.
4-Oxo-4,5-dihydropyrazolo[1,5-a]quinoxaline-7-carbonitrile: Shares a similar core structure but differs in the functional groups attached, leading to different chemical and biological properties.
特性
分子式 |
C12H6ClN3 |
|---|---|
分子量 |
227.65 g/mol |
IUPAC名 |
4-chloropyrrolo[1,2-a]quinoxaline-7-carbonitrile |
InChI |
InChI=1S/C12H6ClN3/c13-12-11-2-1-5-16(11)10-4-3-8(7-14)6-9(10)15-12/h1-6H |
InChIキー |
XLHSOZCIJOZKLN-UHFFFAOYSA-N |
正規SMILES |
C1=CN2C3=C(C=C(C=C3)C#N)N=C(C2=C1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


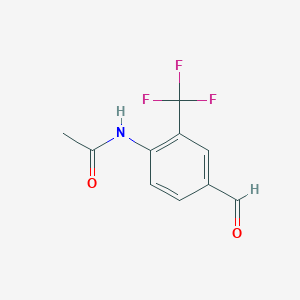
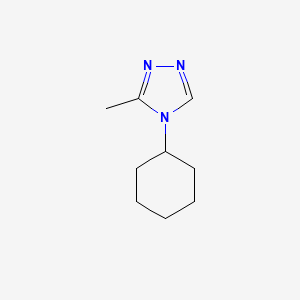
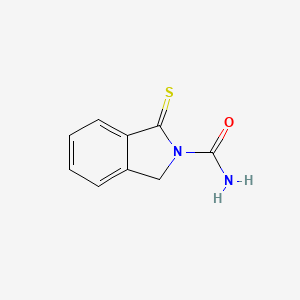
![3-(3-Chlorobenzyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B13118355.png)
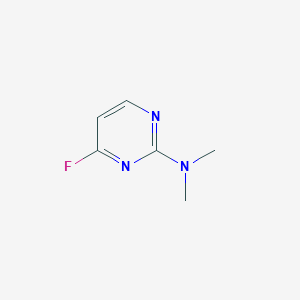
![4,7-Bis[10-bromo-7,7-bis(2-ethylhexyl)-3,11-dithia-7-silatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl]-5,6-difluoro-2,1,3-benzothiadiazole](/img/structure/B13118367.png)


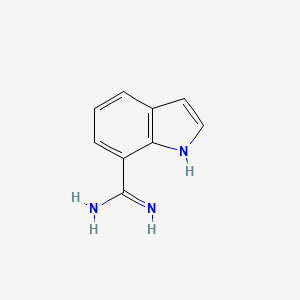
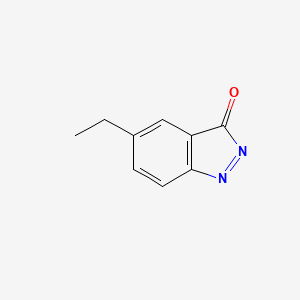
![1H,2H,3H-pyrrolo[3,2-b]pyridine-5-carboxylic acid](/img/structure/B13118413.png)
